molecular formula C6H11NO2S B1457347 Cyclohex-3-ene-1-sulfonamide CAS No. 854913-14-7

Cyclohex-3-ene-1-sulfonamide

Cat. No. B1457347
CAS RN: 854913-14-7
M. Wt: 161.22 g/mol
InChI Key: RFLIVPBDPCREEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Cyclohex-3-ene-1-sulfonamide is represented by the InChI code 1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,7,8,9) . The molecular weight of this compound is 161.22 g/mol .


Physical And Chemical Properties Analysis

Cyclohex-3-ene-1-sulfonamide is a powder at room temperature .

Scientific Research Applications

Medicine: Anti-Sepsis Agents

Cyclohex-3-ene-1-sulfonamide derivatives have been studied for their potential as anti-sepsis agents. These compounds have shown inhibitory activity against the production of nitric oxide (NO) and inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are crucial in the pathogenesis of sepsis .

Agriculture: Plant Protection

While specific data on cyclohex-3-ene-1-sulfonamide in agriculture is limited, related cyclohexene compounds have been explored for their potential in plant protection. They may serve as precursors for substances that protect plants from pests and diseases .

Industrial Applications: Chemical Synthesis

In industrial settings, cyclohex-3-ene-1-sulfonamide can be used as an intermediate in chemical synthesis. Its derivatives are valuable in the production of various materials, including pharmaceuticals and agrochemicals .

Environmental Applications: Antibiotic Resistance

The environmental impact of sulfonamides, including cyclohex-3-ene-1-sulfonamide, is a concern due to their potential to spread antimicrobial resistance. Their biological activity and resistance to biodegradation necessitate careful management to prevent long-term ecological risks .

Biotechnology: Enzymatic Resolution

Cyclohex-3-ene-1-sulfonamide derivatives have been used in biotechnological applications, particularly in the enzymatic resolution of chiral compounds. This process is crucial for the production of enantiomerically pure substances, which are important in the development of certain medications .

Material Science: Advanced Materials

In material science, cyclohex-3-ene-1-sulfonamide may contribute to the development of advanced materials. Its properties can be harnessed to create new polymers and composites with specific characteristics for high-tech applications .

Safety And Hazards

Cyclohex-3-ene-1-sulfonamide is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

cyclohex-3-ene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLIVPBDPCREEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-3-ene-1-sulfonamide

CAS RN

854913-14-7
Record name cyclohex-3-ene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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